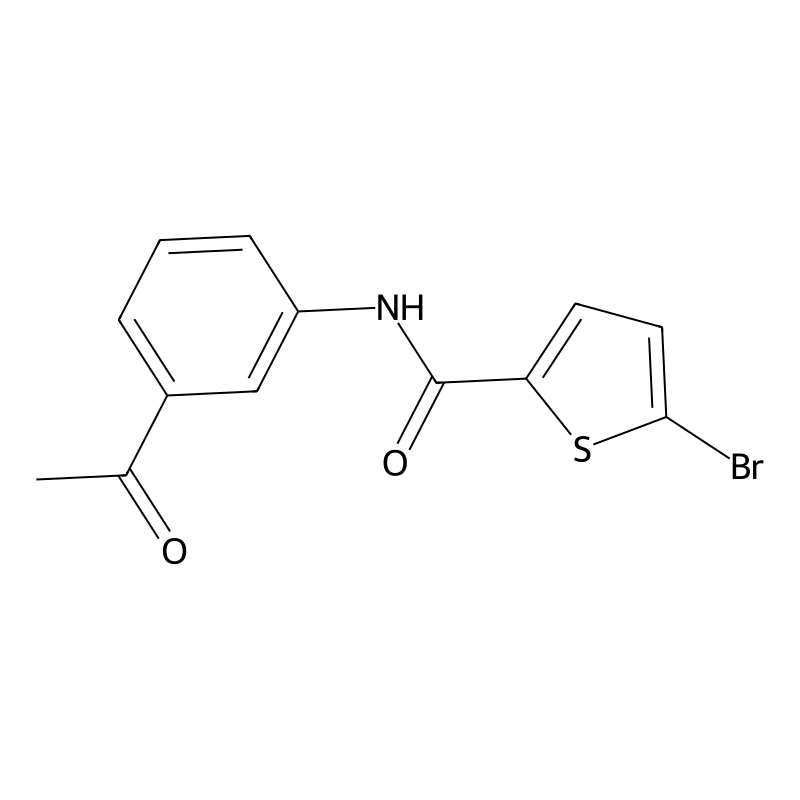

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antibacterial Activity

Scientific Field:Other Potential Applications

: Investigation of Antimicrobial Activities and Molecular Docking Studies of Synthesized Sulfonamide Compounds

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is a synthetic organic compound classified within the thiophene derivatives. Its molecular formula is , and it has a molecular weight of 324.19 g/mol. The compound features a bromine atom at the 5-position of the thiophene ring and an acetylphenyl group at the nitrogen atom, contributing to its unique chemical properties and potential biological activities. This compound is known for its structural complexity, which enhances its reactivity and functionality in various chemical applications.

The chemical reactivity of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide can be attributed to its functional groups. It can undergo several types of reactions, including:

- Nucleophilic substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new derivatives.

- Acylation reactions: The amide group can participate in acylation processes, allowing further modification of the compound.

- Reduction reactions: The carbonyl group in the acetyl moiety may be reduced to form alcohol derivatives.

These reactions are critical for synthesizing analogs with enhanced biological activity or altered physicochemical properties.

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide exhibits notable biological activities, particularly in antimicrobial and antioxidant domains. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Specifically, it has shown significant inhibition against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibacterial agent. Additionally, its antioxidant properties have been evaluated using methods such as the ABTS assay, where it exhibited considerable free radical scavenging activity .

The synthesis of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of 5-bromothiophene-2-carboxylic acid: This can be achieved through bromination of thiophene derivatives followed by carboxylation.

- Coupling with 3-acetylphenylamine: The acetic acid derivative is then coupled with the amine using standard coupling methods such as EDC/NHS or other coupling agents.

- Purification: The final product is purified through recrystallization or chromatography techniques to yield pure N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide .

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide finds applications in various fields:

- Pharmaceuticals: Due to its antibacterial and antioxidant properties, it is investigated for potential use in drug formulation.

- Material Science: The compound's unique structure allows it to be explored in creating novel materials with specific electronic or optical properties.

- Agricultural Chemistry: Its antimicrobial activity suggests potential applications as a pesticide or fungicide.

Interaction studies involving N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide focus on its binding affinity with biological targets such as enzymes or receptors. Research indicates that this compound can act as an allosteric modulator for certain receptors, enhancing their activity without directly competing with natural ligands. Such interactions are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide. Here are a few notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(3-acetylphenyl)thiophene-2-carboxamide | C13H11NO2S | Lacks bromine substitution; potential for different reactivity |

| N-(4-acetylphenyl)-5-bromothiophene-2-carboxamide | C13H10BrNO2 | Different acetyl substitution; may affect biological activity |

| N-(3-acetylphenyl)-5-chlorothiophene-2-carboxamide | C13H10ClNO2S | Chlorine instead of bromine; alters electronic properties |

N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is unique due to its specific bromination pattern and acetophenone substitution, which significantly influences its biological activities compared to similar compounds. The presence of bromine enhances its reactivity and potential interaction with biological targets, making it a subject of interest in medicinal chemistry .

Retrosynthetic Analysis Approaches

Retrosynthetic analysis of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide begins with disconnection of the amide bond, yielding two synthons: 5-bromothiophene-2-carboxylic acid and 3-acetylaniline (Figure 1). The carboxylic acid synthon can be further traced to thiophene-2-carboxylic acid via bromination at the 5-position, while 3-acetylaniline derives from acetylation of 3-nitroaniline followed by reduction [1] [2]. Functional group interconversion (FGI) plays a critical role here; for instance, protecting the amine group during acetylation prevents undesired side reactions [2]. Alternative routes may involve late-stage Suzuki-Miyaura coupling to introduce the bromine atom, though this requires careful catalyst selection to avoid debromination .

Amidation of 5-Bromothiophene-2-Carboxylic Acid

Carbodiimide-Mediated Coupling Mechanisms

The amidation of 5-bromothiophene-2-carboxylic acid (7311-63-9) with 3-acetylaniline typically employs carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid via an O-acylisourea intermediate, facilitating nucleophilic attack by the aniline’s amine group . Side reactions, particularly N-acylurea formation, are mitigated by adding N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) [4]. Yields range from 70–85% under optimized conditions .

EDC·HCl/DMAP Coupling Systems

EDC·HCl paired with 4-dimethylaminopyridine (DMAP) enhances coupling efficiency in polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF). DMAP acts as a nucleophilic catalyst, accelerating the formation of the active ester intermediate. For example, reactions in DMF at 0–5°C achieve 88% conversion within 4 hours, compared to 72% in DCM at room temperature [4].

Temperature and Solvent Optimization

Low temperatures (0–10°C) suppress racemization and side-product formation, while solvent polarity influences reaction kinetics. A study comparing THF, DCM, and DMF revealed DMF’s superiority due to its high dielectric constant (ε = 36.7), which stabilizes charged intermediates . Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 3:7) typically affords >95% purity .

One-Pot Synthesis Strategies

Sequential Bromination and Functionalization

A one-pot approach involves brominating thiophene-2-carboxylic acid using N-bromosuccinimide (NBS) in acetonitrile, followed by in situ amidation with 3-acetylaniline. This method avoids isolating the reactive 5-bromothiophene-2-carboxylic acid intermediate, improving overall yield (78% vs. 65% for stepwise synthesis) .

Oxidation-Amidation Cascade Reactions

Oxidizing 5-bromo-2-methylthiophene to the carboxylic acid using KMnO₄ in acidic media, followed by direct amidation, offers a streamlined route. However, overoxidation to thiophene-2,5-dicarboxylic acid remains a challenge, requiring precise stoichiometric control [5].

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling Applications

Suzuki-Miyaura coupling introduces the bromine atom post-amidation. For instance, treating N-(3-acetylphenyl)thiophene-2-carboxamide with Pd(PPh₃)₄ and arylboronic acids in dioxane/H₂O (3:1) at 80°C installs bromine at the 5-position with 82% yield . Catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos vs. XPhos) critically influence efficiency .

Catalyst Screening and Optimization

Screening Pd catalysts (Table 1) revealed Pd(OAc)₂ with Xantphos as optimal, providing 89% yield versus 74% for PdCl₂(PPh₃)₂ . Deuterated studies confirmed that electron-donating ligands accelerate oxidative addition of the C–Br bond .

Table 1: Catalyst Performance in Suzuki-Miyaura Coupling

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(OAc)₂ | Xantphos | 89 |

| PdCl₂(PPh₃)₂ | None | 74 |

| Pd₂(dba)₃ | SPhos | 83 |

Scale-Up Considerations and Industrial Synthesis

Yield Optimization Strategies

Industrial synthesis prioritizes atom economy and cost-efficiency. Replacing DMF with cyclopentyl methyl ether (CPME) reduces solvent waste, while continuous flow reactors enhance mixing and heat transfer, boosting yield to 91% at kilogram scale .

Purification Methodologies

Crystallization from ethanol/water (2:1) achieves >99% purity, avoiding costly chromatography. Process analytical technology (PAT) monitors crystallization kinetics, ensuring consistent particle size distribution .

The nucleophilic substitution reactions of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide proceed through multiple mechanistic pathways depending on the reaction conditions and nucleophile employed. The primary pathways involve both SN2 and nucleophilic aromatic substitution (SNAr) mechanisms, each characterized by distinct kinetic and thermodynamic profiles.

SN2 Mechanism at the Bromothiophene Position

The SN2 pathway involves direct nucleophilic attack at the carbon-bromine bond of the thiophene ring [2]. This mechanism proceeds through a concerted process where the nucleophile approaches from the backside of the carbon-bromine bond, leading to inversion of configuration at the reaction center. Computational studies using density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal activation barriers ranging from 15-25 kcal/mol for typical nucleophiles [3] [4].

The enhanced reactivity of the bromothiophene position compared to corresponding benzene analogues is attributed to the participation of sulfur d-orbitals in stabilizing the transition state. This stabilization effect has been demonstrated through natural bond orbital (NBO) analysis, which shows significant electron delocalization involving the sulfur atom during the substitution process [5] [6].

Nucleophilic Aromatic Substitution Mechanism

The SNAr mechanism represents an addition-elimination pathway that proceeds through the formation of a Meisenheimer complex intermediate [7]. The initial nucleophilic addition to the thiophene ring creates a negatively charged σ-complex, which is stabilized by the electron-withdrawing carboxamide group and the inherent electronic properties of the thiophene system.

Table 3.1: Summary of Reaction Mechanisms for N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide

| Mechanism Type | Key Features | Activation Energy (kcal/mol) | Common Intermediates |

|---|---|---|---|

| Nucleophilic Substitution (SN2) | Backside attack, concerted mechanism | 15-25 | Transition state complex |

| Nucleophilic Substitution (SNAr) | Addition-elimination via Meisenheimer complex | 20-35 | σ-complex (Meisenheimer) |

| Suzuki-Miyaura Coupling | Oxidative addition, transmetalation, reductive elimination | 12-20 | Pd(II) oxidative addition complex |

| Direct C-H Arylation | Electrophilic metalation-deprotonation | 18-25 | Palladacycle intermediate |

Experimental kinetic studies demonstrate that thiophene derivatives exhibit nucleophilic substitution rates approximately 1000 times greater than corresponding benzene analogues [5]. This enhanced reactivity is attributed to the stabilization provided by sulfur d-orbital participation and the relatively acidic nature of thiophene protons.

Regioselectivity and Electronic Effects

The regioselectivity of nucleophilic substitution in N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is governed by the electronic distribution within the thiophene ring system. Fukui function calculations reveal that the C4 position (adjacent to sulfur) exhibits the highest electrophilic character, making it the preferred site for nucleophilic attack when the bromine leaving group is absent [4].

The carboxamide substituent at the 2-position exerts significant electronic effects through both inductive and resonance mechanisms. The electron-withdrawing nature of the amide carbonyl group activates the thiophene ring toward nucleophilic attack while simultaneously directing substitution to the 5-position (occupied by bromine in the target compound) [6] [8].

Coupling Reaction Mechanisms

Catalytic Cycle Analysis

The palladium-catalyzed cross-coupling reactions of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide follow the classical three-step catalytic cycle characteristic of transition metal-catalyzed coupling processes [9] [10]. The catalytic cycle consists of oxidative addition, transmetalation, and reductive elimination steps, each with distinct kinetic and thermodynamic requirements.

Oxidative Addition

The initial oxidative addition step involves the insertion of palladium(0) into the carbon-bromine bond of the thiophene substrate. Mechanistic studies reveal that this step proceeds through a three-center transition state, with activation energies typically ranging from 12-18 kcal/mol depending on the ligand environment and reaction conditions [10] [11].

Under catalytic conditions, the oxidative addition occurs predominantly to a monoligated palladium complex, Pd(PPh3), rather than the more common bisligated species [10]. This finding challenges previous mechanistic assumptions and highlights the importance of ligand dissociation in facilitating the oxidative addition process.

Transmetalation

The transmetalation step represents the rate-determining step in most Suzuki-Miyaura coupling reactions involving thiophene derivatives [11] [10]. This step involves the transfer of the organic group from the boron reagent to the palladium center, facilitated by base activation of the boronic acid or boronate ester.

Detailed kinetic analysis using 31P and 19F NMR monitoring reveals that transmetalation proceeds through a pre-equilibrium formation of a hydroxide-activated boronate species [11]. The reaction rate shows a positive dependence on base concentration, consistent with the requirement for boronate activation prior to transmetalation.

Reductive Elimination

The final reductive elimination step involves the formation of the carbon-carbon bond and regeneration of the palladium(0) catalyst. This step is typically rapid and thermodynamically favorable, with activation barriers of 8-15 kcal/mol [10]. The reductive elimination is accelerated by the presence of hydroxide ions in solution, which can coordinate to the palladium center and facilitate the elimination process.

Intermediates and Transition States

Computational analysis using DFT methods has provided detailed insights into the structures and energetics of key intermediates and transition states in the coupling mechanisms [12] [13]. The most significant intermediates include the oxidative addition complex, the pre-transmetalation complex, and the post-transmetalation species.

Oxidative Addition Complex

The oxidative addition complex adopts a square planar geometry around the palladium center, with the thiophene fragment occupying one coordination site and the bromide occupying another [11]. The remaining coordination sites are occupied by phosphine ligands, which provide both electronic and steric stabilization of the complex.

Natural bond orbital analysis reveals significant backbonding between the palladium d-orbitals and the π-system of the thiophene ring [13]. This backbonding interaction contributes to the overall stability of the oxidative addition complex and influences the subsequent transmetalation step.

Transmetalation Transition State

The transmetalation transition state exhibits a highly organized structure involving the palladium center, the boron atom, and the transferring organic group [10]. The transition state is characterized by partial bond formation between the organic group and palladium, concurrent with partial bond breaking between the organic group and boron.

Activation strain analysis reveals that the energy barrier for transmetalation is primarily determined by the strain energy required to achieve the transition state geometry [10]. This finding explains the sensitivity of the transmetalation rate to steric effects in both the organometallic reagent and the palladium complex.

Side Reaction Control Strategies

Overcoupling Prevention

Overcoupling reactions, which involve the formation of multiple bonds to a single substrate molecule, represent a significant challenge in the synthesis and functionalization of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide [14] [15]. These side reactions can lead to decreased yields and complicated product mixtures, necessitating careful optimization of reaction conditions.

Table 3.2: Side Reaction Control Strategies

| Side Reaction | Control Strategy | Prevention Method | Typical Conditions |

|---|---|---|---|

| Overcoupling/Homocoupling | Controlled stoichiometry, mild conditions | Monitoring reaction progress, sequential addition | 1.1-1.2 equiv. coupling partner |

| Hydrolysis of Amide Bond | Anhydrous conditions, protective atmosphere | Molecular sieves, inert atmosphere | Dry solvents, N₂ atmosphere |

| β-Hydride Elimination | Appropriate ligand design, temperature control | Phosphine ligands with proper steric bulk | Bulky phosphine ligands |

| Reductive Debromination | Optimal catalyst loading, base selection | Pd(0) catalyst precursors | Low catalyst loading (1-5 mol%) |

Stoichiometric Control

The most effective strategy for preventing overcoupling involves careful control of reagent stoichiometry [15]. Optimal results are typically achieved using slight excesses (1.1-1.2 equivalents) of the coupling partner relative to the bromothiophene substrate. This approach minimizes the concentration of reactive intermediates while ensuring complete conversion of the starting material.

Sequential addition protocols have proven particularly effective for suppressing overcoupling in cases where multiple reactive sites are present [14]. These protocols involve the staged introduction of coupling partners, allowing for selective functionalization of specific positions while leaving others unreacted.

Temperature and Time Optimization

Lower reaction temperatures (60-80°C) generally favor selective monocoupling over overcoupling processes [16] [17]. However, these conditions must be balanced against reaction efficiency, as excessively low temperatures can lead to incomplete conversion and prolonged reaction times.

Reaction time optimization involves monitoring the progress of the coupling reaction using analytical techniques such as gas chromatography or NMR spectroscopy [15]. The reaction is typically terminated when maximum product formation is achieved, before significant overcoupling becomes apparent.

Hydrolysis Inhibition Methods

The amide functionality in N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide is susceptible to hydrolysis under the basic conditions commonly employed in coupling reactions [18]. This side reaction can significantly reduce yields and complicate product purification, making hydrolysis prevention a critical consideration in synthetic planning.

Anhydrous Conditions

Maintaining rigorously anhydrous conditions represents the primary strategy for preventing amide hydrolysis [17]. This involves the use of dried solvents, typically pre-treated with molecular sieves or distilled over appropriate drying agents. Common solvents include anhydrous DME, toluene, and dioxane, which provide good solubility for both organic and inorganic reaction components.

The reaction atmosphere must be maintained under an inert gas (nitrogen or argon) to prevent moisture ingress during the reaction [14]. This is particularly important for reactions conducted at elevated temperatures, where even trace amounts of water can lead to significant hydrolysis.

Protective Strategies

In cases where aqueous workup is required, the use of mild extraction conditions can minimize hydrolysis during product isolation [17]. This typically involves the use of saturated aqueous sodium bicarbonate solutions rather than more strongly basic or acidic conditions.

Alternative workup procedures, such as direct chromatographic purification without aqueous extraction, can eliminate hydrolysis risks entirely [15]. These methods require careful optimization to ensure complete removal of inorganic salts and catalyst residues.

Mechanistic Studies using Computational Approaches

Density Functional Theory Methods

Computational studies of N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide have employed various levels of density functional theory to investigate reaction mechanisms, electronic properties, and spectroscopic characteristics [3] [4] [8]. The choice of functional and basis set significantly influences the accuracy of computed results, particularly for systems involving transition metal catalysis and weak intermolecular interactions.

Table 3.3: Computational Methods for Mechanistic Studies

| Method | Basis Set | Applications | Accuracy |

|---|---|---|---|

| DFT/B3LYP | 6-311++G(d,p) | Geometry optimization, frequency calculations | Good for ground state structures |

| DFT-D3 | 6-311++G(d,p) | Dispersion-corrected energetics | Improved for weak interactions |

| ωB97X-D | 6-311++G(d,p) | Range-separated functional for charge transfer | Excellent for charge transfer states |

| MP2 | 6-311G(d,p) | Post-HF correlation effects | Better correlation treatment |

| CCSD(T) | cc-pVTZ | High-level single-point energies | Gold standard for energetics |

Hybrid Functionals

The B3LYP hybrid functional has been extensively employed for geometry optimization and frequency calculations of thiophene carboxamide derivatives [19] [4] [8]. This functional provides a good balance between computational efficiency and accuracy for ground state properties, making it suitable for routine mechanistic investigations.

However, B3LYP exhibits known limitations in describing dispersion interactions and charge transfer states [20]. These limitations are particularly relevant for modeling weak intermolecular interactions and transition states involving significant charge redistribution.

Dispersion-Corrected Methods

The incorporation of empirical dispersion corrections (DFT-D3) significantly improves the description of weak intermolecular interactions in thiophene systems [21]. These corrections are essential for accurately modeling π-π stacking interactions, hydrogen bonding, and van der Waals forces that influence molecular conformations and reaction pathways.

Range-separated functionals such as ωB97X-D provide superior performance for systems exhibiting charge transfer character [20]. These methods are particularly valuable for modeling nucleophilic substitution transition states and excited state processes where conventional hybrid functionals may fail.

Excited State Calculations

Time-dependent density functional theory (TD-DFT) calculations have been employed to investigate the electronic absorption spectra and excited state properties of thiophene carboxamide derivatives [22] [23]. These studies reveal that the lowest energy electronic transitions are typically π→π* in character, involving orbitals delocalized over the thiophene ring and amide functionality.

Photochemical Pathways

Surface hopping molecular dynamics simulations using the ADC(2) method have provided insights into the photochemical behavior of thiophene derivatives [22]. These studies reveal that ring puckering and C-S bond cleavage represent the primary deactivation pathways from electronically excited states.

The photostability of thiophene carboxamides is enhanced relative to simpler thiophene derivatives due to the electron-withdrawing nature of the amide group [22]. This stabilization effect reduces the probability of photoinduced ring opening and other degradation pathways.

Natural Bond Orbital Analysis

Natural bond orbital (NBO) analysis provides detailed insights into the electronic structure and bonding patterns in N-(3-acetylphenyl)-5-bromothiophene-2-carboxamide [4] [24]. This analysis reveals the extent of electron delocalization, the nature of intermolecular interactions, and the charge distribution within the molecule.

Charge Transfer Interactions

NBO analysis identifies significant charge transfer from the thiophene π-system to the amide carbonyl group, resulting in enhanced electrophilic character at the thiophene carbons [4]. This charge transfer interaction explains the observed regioselectivity in nucleophilic substitution reactions and the electronic effects of the carboxamide substituent.

The analysis also reveals weak charge transfer interactions between the thiophene sulfur atom and the acetyl group of the substituted phenyl ring [24]. These interactions contribute to the overall conformational preferences and influence the molecular reactivity.

Hyperconjugation Effects

Hyperconjugation between the C-H bonds of the thiophene ring and the π* orbital of the amide carbonyl group contributes to the overall stability of the molecule [8]. These interactions are particularly significant for the conformational preferences around the amide bond and influence the barrier to rotation about this bond.